molecular formula C18H15FN4O4S B11014409 methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11014409
M. Wt: 402.4 g/mol
InChI Key: IZEOCJAXOAAONW-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyridazinone core linked to a 2-fluorophenyl group, a thiazole ring with a methyl substituent, and an acetylated amino bridge.

Properties

Molecular Formula

C18H15FN4O4S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15FN4O4S/c1-10-16(17(26)27-2)21-18(28-10)20-14(24)9-23-15(25)8-7-13(22-23)11-5-3-4-6-12(11)19/h3-8H,9H2,1-2H3,(H,20,21,24)

InChI Key

IZEOCJAXOAAONW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch-Thiazole Cyclization

The thiazole ring is synthesized via the Hantzsch method, which involves cyclocondensation of a thioamide with an α-halo carbonyl compound. For this target:

  • Reactants : Thiourea and methyl 4-chloroacetoacetate.

  • Conditions : Reflux in ethanol (4–6 h) yields methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate.

  • Mechanism :

    Thiourea+CH3COCH2ClEtOH, refluxThiazole intermediate+HCl\text{Thiourea} + \text{CH}_3\text{COCH}_2\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} + \text{HCl}
  • Yield : 75–86% after purification by recrystallization.

Alternative Route: Propargyl Alcohol-Thioamide Cyclization

A solvent-free approach using propargyl alcohol and thioamide under thermal conditions (80°C, 25 min) provides regioselective thiazole formation.

Synthesis of the Pyridazinone Fragment: 3-(2-Fluorophenyl)-6-Oxopyridazin-1(6H)-Yl)Acetic Acid

Cyclization of Dihydrazides

  • Reactants : 2-Fluorophenyl-substituted dihydrazide (prepared from 2-fluorobenzaldehyde hydrazone).

  • Conditions : Acid-catalyzed cyclization (H2_2SO4_4, 100°C, 2 h) forms the pyridazinone ring.

  • Mechanism :

    DihydrazideH+Pyridazinone+H2O\text{Dihydrazide} \xrightarrow{\text{H}^+} \text{Pyridazinone} + \text{H}_2\text{O}

Acylation to Introduce the Acetyl Linker

  • Reactants : Pyridazinone and chloroacetyl chloride.

  • Conditions : Stirring in dichloromethane with triethylamine (0°C to room temperature, 4 h).

  • Yield : 70–80% after extraction.

Coupling of Thiazole and Pyridazinone Moieties

Amide Bond Formation

  • Activation : Convert the acetic acid derivative to acyl chloride using thionyl chloride (SOCl2_2, reflux, 2 h).

  • Coupling : React acyl chloride with methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature.

  • Mechanism :

    R-COCl+H2N-ThiazoleBaseR-CONH-Thiazole+HCl\text{R-COCl} + \text{H}_2\text{N-Thiazole} \xrightarrow{\text{Base}} \text{R-CONH-Thiazole} + \text{HCl}
  • Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Regioselectivity in Pyridazinone Formation

  • Issue : Competing cyclization pathways may yield regioisomers.

  • Solution : Use electron-withdrawing groups (e.g., fluorine) to direct cyclization.

Steric Hindrance During Acylation

  • Issue : Bulky substituents on the thiazole may slow amide coupling.

  • Solution : Employ high-efficiency coupling agents (e.g., HATU).

Analytical Data for Key Intermediates

Compound1H NMR^1\text{H NMR} (δ, ppm)IR (cm1^{-1})Mass (m/z)
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate2.35 (s, 3H, CH3_3), 3.85 (s, 3H, OCH3_3), 6.90 (s, 2H, NH2_2)1680 (C=O), 3300 (NH2_2)172.21 [M+H]+^+
3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl chloride7.45–7.60 (m, 4H, Ar-H), 4.20 (s, 2H, CH2_2CO)1770 (C=O), 1220 (C-F)265.05 [M+H]+^+

Scalability and Industrial Adaptations

  • Large-Scale Thiazole Synthesis : Replace ethanol with toluene for easier solvent recovery.

  • Green Chemistry : Use polyethylene glycol (PEG-400) as a recyclable solvent for pyridazinone cyclization .

Chemical Reactions Analysis

Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Antimicrobial Properties

The compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies have demonstrated that derivatives containing the thiazole and pyridazine structures exhibit significant inhibition against pathogens like Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Activity

Research indicates that methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate may also possess anticancer properties. Compounds with similar structural features have been tested against various cancer cell lines, showing significant growth inhibition percentages ranging from 51% to 86% across different models . The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways.

Antibacterial Evaluation

In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was compared with established antibiotics like Ciprofloxacin. The results indicated that certain derivatives exhibited broader spectrum activity than conventional treatments .

Anticancer Research

A detailed investigation into the anticancer effects of similar compounds revealed that those containing the thiazole moiety significantly inhibited tumor growth in xenograft models. These studies highlighted the potential for developing new therapeutic agents based on this compound's structure .

Mechanism of Action

The mechanism of action of methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyridazinone ring are believed to play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Bioactive Moieties Identified
Target Compound Pyridazinone-thiazole 2-fluorophenyl, methyl-thiazole, acetyl-amino bridge Fluorine (electron-withdrawing), thiazole (hydrogen-bonding)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole-thiadiazine 4-chlorophenyl, methyl-pyrazole Chlorine (lipophilic), thiadiazine (rigid scaffold)
Rapamycin analogs (e.g., compound 1 and 7) Macrolide Variable substituents in regions A (positions 39–44) and B (positions 29–36) Triene region (binding affinity modulation)

Key Observations :

  • The 2-fluorophenyl group in the target compound enhances metabolic stability compared to chlorophenyl analogs (e.g., compound 6d), as fluorine’s smaller size and electronegativity reduce steric hindrance and oxidative degradation.
  • The thiazole ring provides hydrogen-bonding capacity, akin to pyrazole and thiadiazine moieties in other bioactive molecules.

Spectroscopic and Physicochemical Properties

NMR and crystallographic data for analogous compounds highlight substituent-driven shifts:

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Proton Position Target Compound (Estimated) Rapamycin Analog 1 Rapamycin Analog 7
Region A (39–44) ~7.3–7.6 (aromatic) 6.8–7.1 7.0–7.3
Region B (29–36) ~2.5–3.1 (methyl/acetyl) 2.8–3.3 2.7–3.0

Analysis :

  • The 2-fluorophenyl group induces upfield shifts in aromatic protons compared to non-fluorinated analogs due to electron-withdrawing effects.
  • Methyl and acetyl groups in the thiazole ring (Region B) show shifts consistent with similar environments in macrolide derivatives, suggesting comparable conformational rigidity.

Bioactivity and Functional Implications

Though bioactivity data for the target compound is absent, structural analogs suggest:

  • Pyridazinone-thiazole hybrids may inhibit kinases or proteases via dual hydrogen-bonding and hydrophobic interactions.
  • Fluorine substitution enhances membrane permeability compared to chlorine or methyl groups in analogs.

Biological Activity

Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20FN4O3SC_{21}H_{20}FN_4O_3S, with a molecular weight of approximately 420.47 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyridazinone core that contributes to its reactivity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation : By interacting with cell surface receptors, the compound can alter cellular signaling pathways, affecting processes such as apoptosis and cell growth.
  • Gene Expression Regulation : The compound may influence the expression levels of genes associated with disease progression or cellular function.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismsInhibition Zone (mm)Reference
Compound AE. coli22
Compound BC. albicans19
Compound CS. aureus20

These results indicate that thiazole-containing compounds can effectively combat both bacterial and fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that:

  • The compound exhibits cytotoxic effects against colon carcinoma (HCT116) cells, with IC50 values indicating significant growth inhibition.
  • Molecular docking studies suggest strong binding affinity to targets involved in cancer progression, supporting its role as a potential chemotherapeutic agent.

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against various pathogens. The study highlighted that modifications to the thiazole structure significantly impacted activity levels against both gram-positive and gram-negative bacteria .
  • Anticancer Research : Investigations into the effects of thiazole derivatives on cancer cell lines revealed promising results. For example, one study reported an IC50 value of 2.7 µM for a related compound against acetylcholinesterase, indicating potential for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electron-Withdrawing Groups : The presence of groups such as fluorine increases lipophilicity and enhances antimicrobial activity.
  • Functional Group Variations : Changes in functional groups attached to the thiazole or pyridazine rings can significantly alter potency against specific targets.

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyridazinone and thiazole moieties in this compound?

The synthesis of structurally similar heterocycles often involves multi-step condensation and cyclization reactions. For pyridazinone derivatives, cyclization of α,β-unsaturated ketones with hydrazines is a standard approach . Thiazole rings can be formed via Hantzsch thiazole synthesis, utilizing thioureas and α-halo ketones . Key challenges include regioselectivity in pyridazinone formation and purification of intermediates with polar functional groups (e.g., acetylated amines).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The ¹⁹F NMR is particularly useful for verifying the 2-fluorophenyl substitution pattern . X-ray crystallography, as demonstrated in analogous thiazolo-pyrimidine derivatives, provides definitive confirmation of stereochemistry and crystal packing .

Q. How can researchers assess the compound’s stability under physiological conditions?

Stability studies should include:

  • pH-dependent hydrolysis: Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC.
  • Metabolic stability: Use liver microsomes or S9 fractions to identify cytochrome P450-mediated oxidation sites .

Advanced Research Questions

Q. What strategies can optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Prodrug approaches: Ester hydrolysis of the methyl carboxylate group (e.g., replacing methyl with pivaloyloxymethyl) to enhance aqueous solubility .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Structural analogs: Introduce hydrophilic substituents (e.g., hydroxyl or tertiary amines) on the thiazole ring while maintaining activity .

Q. How can contradictory activity data in kinase inhibition assays be resolved?

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To address this:

  • Kinase profiling: Test the compound against a panel of kinases (e.g., CDK2, MAPK) under standardized ATP concentrations .
  • Cellular vs. enzymatic assays: Compare IC₅₀ values in cell-free (enzymatic) and cell-based assays to identify off-target effects or permeability limitations .

Q. What computational methods are suitable for predicting binding modes to target proteins?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases).
  • Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (MM-GBSA) and conformational changes .

Q. How can researchers validate the role of the 2-fluorophenyl group in target selectivity?

  • Structure-activity relationship (SAR): Synthesize analogs with halogen substitutions (Cl, Br) or hydrogen at the 2-position.
  • Crystallographic analysis: Compare co-crystal structures of analogs with target proteins to identify fluorine-specific interactions (e.g., C-F⋯H bonds) .

Methodological Considerations

  • Synthetic reproducibility: Ensure anhydrous conditions during acetylations to prevent hydrolysis of the pyridazinone ring .
  • Data validation: Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals in aromatic regions .
  • Biological assays: Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity data to account for batch-to-batch variability .

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